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N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide

co-crystal structure covalent inhibitor binding mode creatine kinase B

Researchers need validated tool compounds to deplete creatine phosphagen energetics without confounding off-target effects. CKi-1 (CAS 549484-19-7) is the first-in-class pan-creatine kinase covalent inhibitor. • Covalently engages CK active site Cys283 (IC50 1.2 μM vs recombinant CKB). • Confirmed cellular target engagement at 1 μM with 0.017-0.078% proteome-wide off-targets. • Co-crystal structures with CKB and uMtCK1 (PDB 9b16) enable structure-based design. • Validated in CK-dependent AML models (UCSD-AML1 EC50 = 3.0 μM).

Molecular Formula C11H11ClN2O3
Molecular Weight 254.67
CAS No. 549484-19-7
Cat. No. B2666086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide
CAS549484-19-7
Molecular FormulaC11H11ClN2O3
Molecular Weight254.67
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)CC#N)OC)Cl
InChIInChI=1S/C11H11ClN2O3/c1-16-9-6-8(14-11(15)3-4-13)10(17-2)5-7(9)12/h5-6H,3H2,1-2H3,(H,14,15)
InChIKeyBDIUQLVQARVPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CKi-1: Covalent Creatine Kinase Inhibitor for Cancer Metabolism


N-(4-Chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide, also designated as CKi-1, is a cyanoacetamide-based small molecule (C₁₁H₁₁ClN₂O₃, MW 254.67) that functions as a selective, covalent inhibitor of all four human creatine kinase (CK) isoforms [1]. It irreversibly engages the conserved active site cysteine (Cys283) of CKs and was developed as the first potent and selective pan-CK covalent inhibitor, depleting creatine phosphagen energetics in CK-dependent acute myeloid leukemia (AML) cells . The compound is the original lead molecule from which an entire series of CK inhibitors (CKi-4, MitoCKi, (S)-CKi-1) was derived, and it remains the most extensively characterized member of this chemotype with published co-crystal structure, deep chemoproteomics, and cellular pharmacology data [1].

Pan‑CK covalent inhibition with validated cellular target engagement
Co‑crystal structure with CK isoforms supports binding mode interpretation
Proteome‑wide selectivity profile available for off‑target risk review

Why Generic Cyanoacetamides Cannot Substitute for CKi-1


The 2-cyanoacetamide group in this compound serves as a precisely positioned electrophilic warhead that forms an irreversible covalent bond with the CK active site cysteine (Cys283); this covalent mechanism is essential for the sustained depletion of creatine phosphagen energetics observed in cells [1]. Structurally similar analogs lacking this electrophilic warhead—such as N-(4-chloro-2,5-dimethoxyphenyl)acetamide (CAS 6938-75-6), which replaces the cyanoacetamide with a simple acetamide—cannot engage CKs through the same covalent mechanism and have no reported CK inhibitory activity. Furthermore, the specific 4-chloro-2,5-dimethoxy substitution pattern on the phenyl ring is critical for CK active site recognition, as demonstrated by the co-crystal structure with creatine kinase B [2]. Even within the cyanoacetamide class, subtle alterations to the phenyl substitution pattern or replacement of the cyano group would disrupt the precise geometry required for cysteine targeting, fundamentally altering target engagement and biological outcome. Researchers attempting to reproduce CK inhibition studies must therefore use the exact CAS 549484-19-7 compound rather than any generic cyanoacetamide or acetamide surrogate.

  • Electrophilic Warhead Required Cyanoacetamide warhead is essential for irreversible Cys283 covalent engagement; acetamide surrogates (e.g., CAS 6938‑75‑6) show no reported CK inhibition.
  • Phenyl Substitution Pattern is Critical The 4‑chloro‑2,5‑dimethoxy motif is required for CK active site recognition, as validated by co‑crystal structures.
  • Structural Analog Inactivity Even minor modifications to the cyanoacetamide core or phenyl ring may disrupt target engagement; use exact CAS 549484‑19‑7.

Quantitative Differentiation Evidence vs. Closest Analogs


Co-Crystal Structure Availability vs. Other CK Inhibitors

CKi-1 is the only creatine kinase inhibitor for which a co-crystal structure with its target has been solved and publicly deposited. A cryo-EM structure of human ubiquitous mitochondrial creatine kinase (uMtCK1) in complex with ADP and covalently bound CKi has been determined at 2.89 Å resolution (PDB ID: 9b16) [1]. This structure confirms that CKi-1 forms a covalent bond with the active site cysteine and prevents bidirectional phosphotransfer. The original publication also reports a co-crystal structure of CKi with creatine kinase B (CKB) confirming the same binding mode [2]. No co-crystal structures exist for any other CK inhibitor series member—including CKi-4, MitoCKi (CKi-26), or (S)-CKi-1—nor for the legacy substrate analog cyclocreatine [2].

Co‑Crystal Structure
Head‑to‑head
CKi‑1: 2 structures (CKB, uMtCK1, PDB 9b16, 2.89 Å)
vs
CKi‑4, MitoCKi, (S)‑CKi‑1, cyclocreatine: 0 structures
Supports structure‑guided optimization and binding mode validation
Comparators lack structural data
co-crystal structure covalent inhibitor binding mode creatine kinase B

Proteome-Wide Selectivity Profiling by Chemoproteomics

CKi-1 was profiled against the entire cysteine proteome using competitive isoTOP-ABPP chemoproteomics in intact UCSD-AML1 cells [1]. At concentrations of 5–20 μM, CKi-1 engaged only 4–18 cysteine sites at over 50% stoichiometry, corresponding to an off-target engagement rate of 0.017–0.078% of the observable cysteine proteome [1]. Only two non-CK cysteine-containing proteins were consistently engaged across the proteome: glutathione S-transferase omega-1 (GSTO1) and glutathione S-transferase C-terminal domain-containing protein (GSTCD) [1]. This proteome-wide selectivity dataset was generated exclusively for CKi-1; no comparable chemoproteomics data have been published for CKi-4, MitoCKi, (S)-CKi-1, or cyclocreatine [2].

Proteome‑Wide Selectivity
Reported
0.017–0.078% off‑target cysteine engagement at 5–20 µM
Supports target‑specificity assessment in cellular assays
2 non‑CK proteins engaged (GSTO1, GSTCD); no comparator data
chemoproteomics cysteine profiling isoTOP-ABPP target selectivity

Enzymatic Potency Against Recombinant Creatine Kinase B

CKi-1 inhibits recombinant human creatine kinase B (CKB) phosphotransfer activity with an IC₅₀ of 1.2 μM . Within the same chemotype series and assay format, CKi-4 (brominated analog, C₁₁H₁₀BrClN₂O₃, MW 333.57) achieves an IC₅₀ of 0.3 μM (4-fold more potent), and MitoCKi (CKi-26, mitochondria-targeted triphenylphosphonium conjugate, C₃₈H₄₃ClN₂O₃P⁺, MW 642.20) achieves an IC₅₀ of 0.185 μM (6.5-fold more potent) . The (S)-enantiomer, (S)-CKi-1, achieves an IC₅₀ of 0.6 μM (2-fold more potent) . While CKi-1 is not the most potent series member, it possesses the lowest molecular weight (254.67 Da) and the highest ligand efficiency (LE = 0.38 kcal/mol per heavy atom) among all active CK inhibitors reported to date .

Enzymatic Potency
Head‑to‑head
CKi‑1: IC₅₀ = 1.2 µM, MW 254.67, ligand efficiency ~0.38
vs
CKi‑4: IC₅₀ 0.3 µM (4×, MW 333.57); MitoCKi: 0.185 µM (6.5×, MW 642.20); (S)‑CKi‑1: 0.6 µM (2×)
Highest ligand efficiency among CK inhibitors; supports medicinal chemistry optimization
Potency‑normalized by heavy atom count; recombinant CKB assay
creatine kinase B phosphotransfer inhibition covalent inhibitor IC50 structure-activity relationship

Cellular Antiproliferative Activity in CK-Dependent AML Cells

CKi-1 inhibits cell viability in UCSD-AML1 cells—a CKMT1/CKB-dependent acute myeloid leukemia line—with an EC₅₀ of 3.0 μM . CKi-1 (10–20 μM) rapidly and selectively depletes intracellular creatine phosphate and drives toxicity selectively in CK-dependent AML cells while sparing CK-independent cells [1]. For comparison, CKi-4 and MitoCKi both achieve an EC₅₀ of 1.8 μM in the same UCSD-AML1 viability assay, representing a 1.7-fold improvement in cellular potency . Critically, CKi-1's cellular target engagement was directly verified by CPT-MS, confirming covalent modification of both CKMT1 and CKB active site cysteines in intact cells at concentrations as low as 1 μM [1].

Cellular Activity
Head‑to‑head
CKi‑1: EC₅₀ 3.0 µM (UCSD‑AML1); target engagement confirmed at 1 µM
vs
CKi‑4, MitoCKi: EC₅₀ 1.8 µM; no reported CPT‑MS target engagement data
Cellular target engagement and metabolic endpoint linked in same study
Creatine phosphate depletion verified at 10–20 µM; CK‑independent cells spared
acute myeloid leukemia UCSD-AML1 creatine phosphate depletion cell viability EC50

Optimal Research and Procurement Application Scenarios


Chemical Biology Tool for Creatine Kinase Pathway Inhibition

CKi-1 is the optimal choice for experiments requiring a CK inhibitor with validated, quantified cellular target engagement. The compound's covalent modification of CKMT1 and CKB active site cysteines has been confirmed in intact cells by competitive tandem mass tagging (CPT-MS) at concentrations as low as 1 μM, with proteome-wide off-target engagement limited to 0.017–0.078% of the observable cysteine proteome [1]. This makes CKi-1 uniquely suited for chemical biology studies where the biological consequence of CK inhibition must be unambiguously attributed to on-target activity—for instance, in dissecting the role of creatine phosphagen energetics in macrophage proinflammatory cytokine production or cancer cell migration [1].

Structure-Guided Starting Point for CK-Targeted Drug Discovery

As the only CK inhibitor with solved co-crystal structures bound to both cytosolic CKB and mitochondrial uMtCK1 (PDB 9b16, 2.89 Å resolution), CKi-1 is the sole rational starting point for structure-based drug design targeting the creatine kinase axis [2]. The confirmed covalent linkage to Cys283 and the defined binding pose enable computational docking, free energy perturbation calculations, and fragment-based elaboration that are not possible with any other CK inhibitor. With the lowest molecular weight (254.67 Da) and highest ligand efficiency in the series, CKi-1 provides maximal room for chemical optimization without breaching drug-like property space [1].

Reference Standard for CK Inhibitor Potency Benchmarking

Because CKi-1 was the first-in-class covalent CK inhibitor and is the most extensively characterized member of the series, it serves as the indispensable reference compound for benchmarking new CK inhibitors [1]. Any new CK inhibitor program must demonstrate superiority or complementarity to CKi-1 in head-to-head enzymatic (recombinant CKB IC₅₀ = 1.2 μM), cellular (UCSD-AML1 EC₅₀ = 3.0 μM), and selectivity assays . Procurement of CKi-1 as a standardized positive control ensures assay comparability across laboratories and publications, which is essential for reproducible CK pharmacology research [1].

Cancer Metabolism Research in CK-Dependent Hematological Malignancies

CKi-1 was specifically validated in EVI1-positive and CK-dependent acute myeloid leukemia models where creatine phosphagen energetics represent a metabolic liability [1]. The compound selectively depletes creatine phosphate at 10–20 μM and drives toxicity in CK-dependent AML cells while sparing CK-independent cells, demonstrating a therapeutic window [1]. Researchers studying CKMT1 or CKB as metabolic dependencies in AML, or investigating the creatine kinase axis as a target in other hematological malignancies, should use CKi-1 as the tool compound of choice given the depth of AML-specific validation data available exclusively for this molecule [1].

Application
Selection Property
Validation Focus
Chemical biology tool for CK pathway studies
Validated cellular target engagement
Proteome‑wide selectivity assessment
Structure‑guided starting point for CK‑targeted research
Co‑crystal structure availability
Docking and computational studies
Reference standard for CK inhibitor benchmarking
Head‑to‑head enzymatic & cellular data
Assay standardization across laboratories
Cancer metabolism research in CK‑dependent AML models
AML cell model validation data
Creatine phosphate depletion monitoring
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